molecular formula C8H16N2O4 B555349 N(6)-carboxymethyllysine CAS No. 5746-04-3

N(6)-carboxymethyllysine

Cat. No. B555349
CAS RN: 5746-04-3
M. Wt: 204,2 g/mole
InChI Key: HIDJWBGOQFTDLU-UHFFFAOYSA-N
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Description

N(6)-Carboxymethyllysine (CML) is a unique post-translational modification (PTM) of proteins that is generated by the non-enzymatic glycation of lysine residues. It is a relatively recently discovered modification, and has been found to be a major component of the advanced glycation endproducts (AGEs) found in multiple human diseases, such as diabetes, Alzheimer’s disease, and cancer. CML is a complex and multifaceted PTM, and its implications for health and disease are still being explored.

Scientific Research Applications

  • CML is generated through glycation and/or oxidation of lysine residues and is measured using techniques like ELISA, HPLC, and mass spectrometry. It's important in understanding the chemical properties and synthesis of CML (Delatour et al., 2006).

  • A modified reversed-phase-HPLC method for determining N ϵ -carboxymethyllysine in milk products highlights CML's significance in assessing lysine damage in severely heat-treated milk products (Drusch et al., 1999).

  • Studies on the formation pathway of CML in Maillard-type reactions provide insights into its formation mechanisms, contributing to our understanding of CML in foods and medicine (Kasper & Schieberle, 2005).

  • Research on diabetic nephropathy patients shows that they demonstrate hyper-responsiveness to CML. This indicates the potential impact of CML on health conditions like diabetes (Dias et al., 2022).

  • The development of immunochemical methods to determine Nε-carboxymethyllysine in heated milk products emphasizes CML's role as a marker for heat damage in foodstuffs (Tauer et al., 1999).

  • A study exploring the metabolization of CML by different probiotic E. coli strains demonstrates the biological degradation of CML and the identification of its bacterial metabolites (Hellwig et al., 2019).

  • Investigations on DNA carboxymethylation induced by N-nitroso compounds, with a focus on N(6)-carboxymethyl-2'-deoxyadenosine, contribute to understanding the role of CML in toxicology and carcinogenesis (Yu et al., 2016).

  • A review on the characteristics of food-derived and endogenous ne-carboxymethyllysine discusses its formation, detection, and impact on human health, highlighting the need for further research in this area (Han et al., 2013).

properties

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSIDPKKIEIMI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCC(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904133
Record name N(6)-Carboxymethyllysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(6)-carboxymethyllysine

CAS RN

5746-04-3
Record name Nε-(Carboxymethyl)lysine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Carboxymethyllysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(6)-Carboxymethyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(6)-CARBOXYMETHYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N6-Carboxymethyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240347
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a solution of γ-aminobutyric acid (1 equivalent) in t-BuOH (4 ml/gram) and H2O (3 ml/gram) was added NaOH (1 equivalent), BOC2O (1 equivalent), and the mixture was stirred at room temperature for 24 hours. The solvent was thereafter evaporated and the residue was partitioned between hexane and water. The aqueous layer was acidified with KHSO41N to reach pH=2, and was thereafter extracted with CH2Cl2. The organic layer was dried over MgSO4 and the solvent was evaporated to give the desired product as a white solid (85% yield).
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Yield
85%

Synthesis routes and methods II

Procedure details

Prepared as described for L2 from stirring 4-aminobutyric acid (3.94 g, 38.2 mmol) in 50% aqueous dioxane with triethylamine (8.0 mL, 57 mmol) and BOC-ON (10.4 g, 42.2 mmol). A yellow oil was obtained that solidified upon addition of hexanes and cooling to −20° C. to yield a cream solid (4.03 g, 51.8%). 1H NMR (d6-DMSO, 300 MHz): δ 1.36 (s, 9H, CH3), 1.57 (m, 2H, CH2), 2.17 (t, 2H, CH2), 2.90 (m, 2H, CH2), 6.80 (t, 1H, NH).
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3.94 g
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8 mL
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10.4 g
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hexanes
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51.8%

Synthesis routes and methods III

Procedure details

NH2—(CH2)3—COOH (5.00 g, 48.5 mmol), (BOC)2O (11.6 g, 53.4 mmol) and triethylamine (5.39 g, 53.4 mmol) were dissolved in 200 mL of methanol, and the mixture was stirred at 60° C. for 12 hours. After the reaction completed, methanol was removed under reduced pressure, and the obtained material was redissolved in 100 mL of ethyl acetate. Then, the resultant solution was subjected to separation using 0.2 mol/l HCl (twice) and water (twice), and dehydrating was carried out with anhydrous sodium sulfate. After that, recrystallization with hexane at 4° C. and collection using a glass filter (G6) were performed, thereby obtaining Boc-NH—(CH2)3—COOH (6.98 g, 34.4 mmol, yield: 71%).
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5 g
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5.39 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
O Mossad, B Batut, B Yilmaz, N Dokalis, C Mezö… - Nature …, 2022 - nature.com
… Unbiased metabolomic analyses of serum and brain tissue revealed the accumulation of N 6 -carboxymethyllysine (CML) in the microglia of the aging brain. CML mediated a burst of …
Number of citations: 66 www.nature.com
A Damasiewicz-Bodzek, A Nowak - Biomolecules, 2022 - mdpi.com
… Therefore, the aim of the study was to assess concentrations of N 6 -carboxymethyllysine (CML), N 6 -carboxyethyllysine (CEL), and soluble form of receptor for advanced glycation end-…
Number of citations: 1 www.mdpi.com
S Rokidi, EP Paschalis, K Klaushofer, S Vennin… - Bone, 2019 - Elsevier
Women with similar areal Bone Mineral Densities (BMD) may show divergent fracture incidence due to differences in bone quality. The hypothesis tested in the present pilot study is that …
Number of citations: 17 www.sciencedirect.com
TB Monroe, EJ Anderson - The FASEB Journal, 2017 - Wiley Online Library
Spontaneous generation of reactive sugar‐ and lipid‐derived aldehydes occurs in vivo as a byproduct of oxidative stress, and these aldehydes form protein adducts via electrophilic …
Number of citations: 0 faseb.onlinelibrary.wiley.com
C BASMAN, D AVTANSKI, K ZISKOVICH, R JONAS… - Diabetes, 2019 - Am Diabetes Assoc
Advanced glycation end-products (AGEs) are endogenously produced or exogenously derived glycated proteins and lipoproteins. The accumulation of AGEs may have a variety of …
Number of citations: 0 diabetesjournals.org
Q Wang, M Lu, X Zhu, X Gu, T Zhang, C Xia… - Biomedicine & …, 2022 - Elsevier
… Furthermore, growing evidence suggests that microbiota-derived metabolites, including acetate, N 6 -carboxymethyllysine (CML), and isoamylamine (IAA), regulate metabolic pathways …
Number of citations: 10 www.sciencedirect.com
TO Mendes, L dos Santos, MGP Silva, L Pereira… - Vibrational …, 2019 - Elsevier
A set of thirty confocal Raman spectra of the stratum corneum of women classified as healthy young, healthy elderly and diabetic elderly were acquired and analyzed, focusing the …
Number of citations: 3 www.sciencedirect.com
BA Hansen, RS Lane, EE Dekker - Journal of Biological Chemistry, 1974 - Elsevier
… based upon the demonstration that the mole per mole stoichiometry of the complex formed with the enzyme is 1:1:1 (aldolaseformaldehyde-cyanide) and that N 6 -carboxymethyllysine …
Number of citations: 23 www.sciencedirect.com
SJ Loomis, Y Chen, DB Sacks, ES Christenson… - Clinical …, 2017 - academic.oup.com
BACKGROUND Advanced glycation end products (AGEs) and their receptors are regarded as central to the development of diabetic complications, but associations with diabetes and …
Number of citations: 45 academic.oup.com
A Kodra, C Basman, U Rashid, A Dimiter, C Karin… - Circulation, 2019 - Am Heart Assoc
Introduction: The association between coronary artery disease (CAD) and diabetes mellitus (DM) is strong but the physiologic mechanism remains unproven. Prior research shows that …
Number of citations: 0 www.ahajournals.org

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